![molecular formula C14H25NO4 B2688207 3-([(Tert-butoxy)carbonyl]amino)-2-(cyclopentylmethyl)propanoic acid CAS No. 1822615-25-7](/img/structure/B2688207.png)
3-([(Tert-butoxy)carbonyl]amino)-2-(cyclopentylmethyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-([(Tert-butoxy)carbonyl]amino)-2-(cyclopentylmethyl)propanoic acid is a synthetic organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in peptide synthesis to protect the amine functionality during chemical reactions. The compound also features a cyclopentylmethyl group, adding to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-([(Tert-butoxy)carbonyl]amino)-2-(cyclopentylmethyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate.
Introduction of the Cyclopentylmethyl Group: The cyclopentylmethyl group is introduced through alkylation reactions. This can be done by reacting the protected amino acid with cyclopentylmethyl halide in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-([(Tert-butoxy)carbonyl]amino)-2-(cyclopentylmethyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group or the cyclopentylmethyl group using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
3-([(Tert-butoxy)carbonyl]amino)-2-(cyclopentylmethyl)propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides. The Boc-protecting group is particularly useful in peptide synthesis to protect the amino group during coupling reactions.
Biology: Employed in the study of enzyme-substrate interactions and protein engineering. The compound can be incorporated into peptides and proteins to investigate their structure and function.
Medicine: Potential applications in drug development and design. The compound can be used to synthesize peptide-based drugs and prodrugs.
Industry: Utilized in the production of specialty chemicals and materials. The compound’s unique structure makes it valuable in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-([(Tert-butoxy)carbonyl]amino)-2-(cyclopentylmethyl)propanoic acid involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, including peptide bond formation and enzyme catalysis. The cyclopentylmethyl group can influence the compound’s steric and electronic properties, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
3-([(Tert-butoxy)carbonyl]amino)-2-(methyl)propanoic acid: Similar structure but with a methyl group instead of a cyclopentylmethyl group.
3-([(Tert-butoxy)carbonyl]amino)-2-(phenylmethyl)propanoic acid: Contains a phenylmethyl group, offering different steric and electronic properties.
3-([(Tert-butoxy)carbonyl]amino)-2-(ethyl)propanoic acid: Features an ethyl group, providing a simpler structure.
Uniqueness
3-([(Tert-butoxy)carbonyl]amino)-2-(cyclopentylmethyl)propanoic acid is unique due to the presence of the cyclopentylmethyl group, which imparts distinct steric and electronic characteristics. This makes it particularly useful in the synthesis of complex peptides and proteins, where specific structural features are required for biological activity.
Properties
IUPAC Name |
2-(cyclopentylmethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-9-11(12(16)17)8-10-6-4-5-7-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTFMWBPIZCGIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1CCCC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
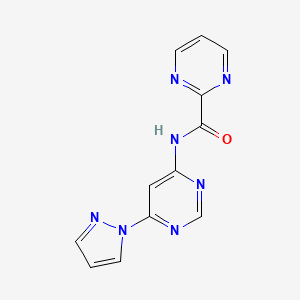
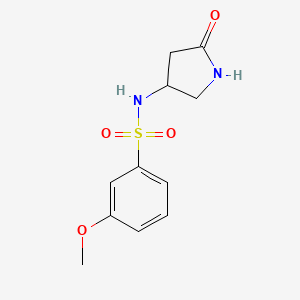
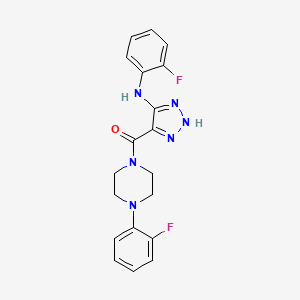
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2688131.png)
![7-((Tert-butoxycarbonyl)amino)-2-oxaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2688133.png)
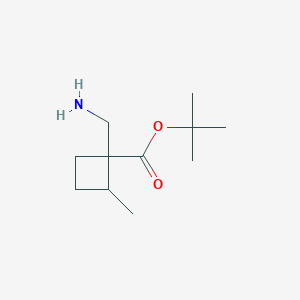
![3-(5-bromo-2-methoxyphenyl)-9-(2-methoxyethyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2688137.png)
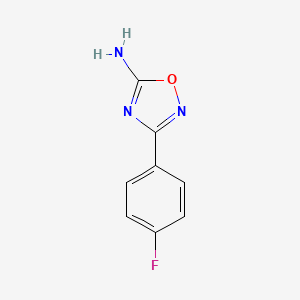
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[2-(3-methylphenyl)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2688139.png)
![N-(2,5-dimethylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2688140.png)
![2-{3-[(Pyridin-2-yloxy)methyl]pyrrolidin-1-yl}-1,3-benzoxazole](/img/structure/B2688141.png)
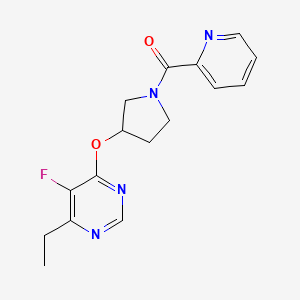
![3-(benzenesulfonyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]propanamide](/img/structure/B2688144.png)

